molecular formula C13H11F3N2O2 B13934235 Methyl 4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]benzoate

Methyl 4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]benzoate

Cat. No.: B13934235
M. Wt: 284.23 g/mol
InChI Key: IVYNNUMRPSBGFQ-UHFFFAOYSA-N
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Description

Methyl 4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoate is a chemical compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(trifluoromethyl)benzoate
  • 4-(Trifluoromethyl)benzoic acid
  • Trifluoromethyltrimethylsilane

Uniqueness

Methyl 4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoate is unique due to the presence of both a pyrazole ring and a trifluoromethyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and specific interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C13H11F3N2O2

Molecular Weight

284.23 g/mol

IUPAC Name

methyl 4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]benzoate

InChI

InChI=1S/C13H11F3N2O2/c1-8-7-11(13(14,15)16)17-18(8)10-5-3-9(4-6-10)12(19)20-2/h3-7H,1-2H3

InChI Key

IVYNNUMRPSBGFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)C(=O)OC)C(F)(F)F

Origin of Product

United States

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